Perylen-3-ylmethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

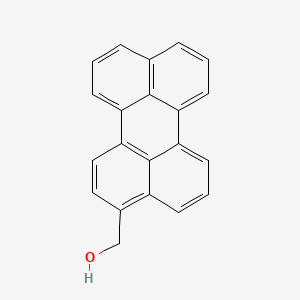

Perylen-3-ylmethanol is a chemical compound with the molecular formula C21H14O . It has been used to create fluorescent organic nanoparticles, which have been studied for their potential in drug delivery .

Synthesis Analysis

The synthesis of this compound involves the reaction of perylene-3-carbaldehyde with sodium borohydride (NaBH4) in ethanol at 70°C .Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 14 hydrogen atoms, and one oxygen atom . It contains a total of 40 bonds, including 26 non-H bonds, 24 multiple bonds, 1 rotatable bond, 24 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

This compound has been used to create fluorescent organic nanoparticles. These nanoparticles have four main roles: they act as nanocarriers for drug delivery, phototriggers for drug release, fluorescent chromophores for cell imaging, and detectors for real-time monitoring of drug release .科学的研究の応用

1. Drug Delivery and Phototrigger Applications

Perylen-3-ylmethanol has been utilized in the development of fluorescent organic nanoparticles, which serve as an innovative drug delivery system. These nanoparticles are multifunctional, acting as nanocarriers for drug delivery, phototriggers for drug release, fluorescent chromophores for cell imaging, and detectors for real-time monitoring of drug release. Their biocompatibility and efficient photoregulated anticancer drug release ability make them a promising option in the field of drug delivery and pharmacology (Jana et al., 2012).

2. Fluorescent Photoremovable Protecting Group

This compound has been demonstrated as an effective fluorescent photoremovable protecting group (FPRPG) for carboxylic acids and alcohols. Its utility in protecting carboxylic acids, including amino acids, and its strong fluorescence properties make it valuable in photophysical studies and chemical research (Jana, Ikbal, & Singh, 2012).

3. Organic Photovoltaic Applications

This compound derivatives, such as Perylene diimides (PDIs), are extensively used in organic photovoltaic devices due to their high electron mobility and strong electron-accepting character. These properties are crucial in the development of efficient solar cells and other optoelectronic applications (Kozma & Catellani, 2013).

4. Nano-pesticide Formulation

This compound-based fluorescent organic photoresponsive nanoparticles have been used in creating nano-pesticide formulations. These formulations allow controlled release of pesticides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and real-time monitoring of morphological changes in plant systems, offering a more environmentally friendly and efficient approach to pest control (Atta et al., 2015).

作用機序

Target of Action

Perylen-3-ylmethanol is primarily used as a fluorescent organic nanoparticle . Its primary targets are biological systems where it is used for drug delivery . The compound acts as a nanocarrier, delivering drugs to specific sites within the body .

Mode of Action

This compound interacts with its targets through a photoresponsive mechanism . It serves four key roles :

The compound’s interaction with its targets and the resulting changes are primarily driven by light stimuli .

Biochemical Pathways

Its use in drug delivery suggests that it may interact with various biochemical pathways depending on the specific drug being delivered .

Pharmacokinetics

Its use as a nanocarrier for drug delivery suggests that its bioavailability would be influenced by its ability to effectively deliver drugs to the intended sites within the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in drug delivery . It enables the efficient photoregulated release of drugs , which can enhance the effectiveness of the drug treatment . Additionally, its fluorescent properties allow for real-time monitoring of drug release .

Action Environment

The action of this compound is influenced by light , which triggers the release of the drug from the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as light exposure .

将来の方向性

The use of Perylen-3-ylmethanol in the creation of fluorescent organic nanoparticles opens up new perspectives for designing a new class of promising photoresponsive nanocarriers for drug delivery . This suggests that future research could focus on optimizing these nanoparticles for various applications, including targeted drug delivery.

生化学分析

Biochemical Properties

Perylen-3-ylmethanol interacts with various biomolecules in biochemical reactions . It has been used as a fluorophore, a molecule that can emit light, in fluorescence imaging to monitor biomolecules and biological processes . The nature of these interactions is largely dependent on the microenvironment around the this compound .

Cellular Effects

This compound has shown to have significant effects on cellular processes. It has been used in the creation of nanoparticles for drug delivery, where it plays multiple roles including acting as a nanocarrier for drug delivery, a phototrigger for drug release, and a detector for real-time monitoring of drug release . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is largely based on its fluorescent properties and its ability to form nanoparticles . It can act as a phototrigger, initiating the release of drugs in response to light stimuli . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Its use in drug delivery suggests that it may have long-term effects on cellular function

Metabolic Pathways

Given its role in drug delivery, it is likely that it interacts with various enzymes or cofactors

Transport and Distribution

This compound, in the form of nanoparticles, has been shown to be efficiently delivered inside the tissues of plants . This suggests that it may interact with certain transporters or binding proteins, influencing its localization or accumulation within cells and tissues.

Subcellular Localization

Its use in fluorescence imaging suggests that it may be directed to specific compartments or organelles within the cell

特性

IUPAC Name |

perylen-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11,22H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZKFQHHFOHTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CO)C=CC=C5C3=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2987882.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)

![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)

![Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate](/img/structure/B2987892.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2987894.png)

![2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2987895.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2987900.png)